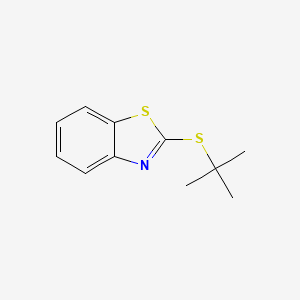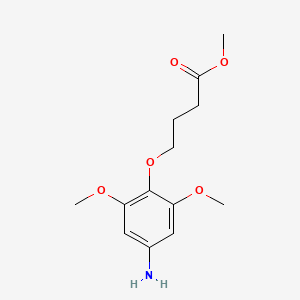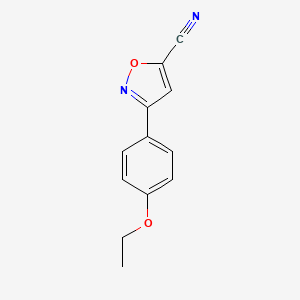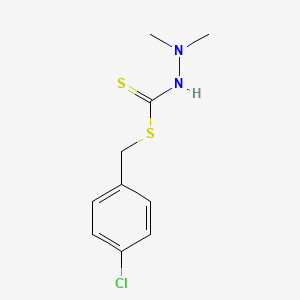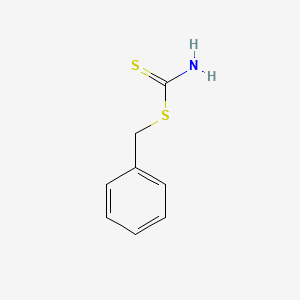
1,5-Diaminobiuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diaminobiuret is an organic compound with the chemical formula C2H9N6O2. It is known for its white crystalline appearance and its solubility in water and some organic solvents like ethanol and ether . This compound is significant in various chemical processes and has multiple applications in different fields.
Preparation Methods
1,5-Diaminobiuret can be synthesized through several chemical reactions. One common method involves the reaction of biuret with hydrazine hydrate. The reaction is exothermic and requires careful control of temperature and reaction conditions . The industrial production of this compound typically involves the following steps:
- Mixing biuret with hydrazine hydrate.
- Heating the reaction mixture to facilitate the reaction.
- Cooling the mixture and adding ethanol to precipitate the product.
- Filtering and drying the product to obtain pure this compound.
Chemical Reactions Analysis
1,5-Diaminobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced under specific conditions to yield simpler amine compounds.
Substitution: It can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,5-Diaminobiuret has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,5-Diaminobiuret exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
1,5-Diaminobiuret can be compared with other similar compounds such as:
Biuret: A simpler compound with fewer amino groups.
Hydrazine: A related compound with similar reactivity but different applications.
Urea: A common compound with similar functional groups but different properties. This compound is unique due to its specific structure and reactivity, making it valuable in specialized applications
Properties
CAS No. |
4375-11-5 |
|---|---|
Molecular Formula |
C2H7N5O2 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
1-amino-3-(hydrazinecarbonyl)urea |
InChI |
InChI=1S/C2H7N5O2/c3-6-1(8)5-2(9)7-4/h3-4H2,(H3,5,6,7,8,9) |
InChI Key |
GFQJOAYQSOWWOE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NC(=O)NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
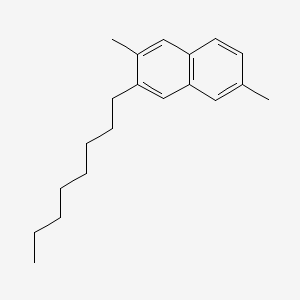

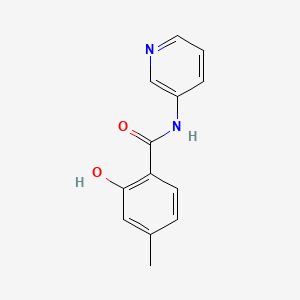

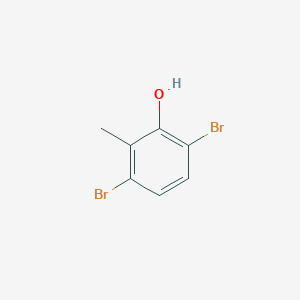
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
